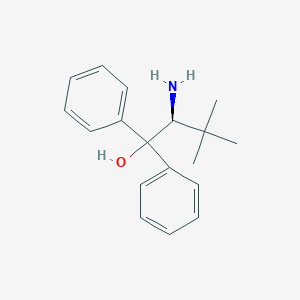

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol

Descripción general

Descripción

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, two phenyl groups, and a tertiary alcohol. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone and isobutyraldehyde.

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzophenone to form a tertiary alcohol intermediate.

Reductive Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to introduce the amino group.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Enantioselective Diels–Alder Reactions

This compound acts as a β-amino alcohol organocatalyst in enantioselective Diels–Alder reactions. A notable application is its use in synthesizing intermediates for oseltamivir (Tamiflu®), an antiviral drug .

Key Reaction Parameters

| Reaction Component | Details |

|---|---|

| Substrates | 1,2-Dihydropyridines and aldehydes |

| Catalyst Loading | 10–20 mol% |

| Solvent | Dichloromethane (DCM) or toluene |

| Temperature | -20°C to 25°C |

| Enantiomeric Excess (ee) | >95% |

| Yield | 70–90% |

This reaction proceeds via hydrogen-bonding activation of the aldehyde, enabling precise stereochemical control. The bulky diphenyl groups and dimethyl substituents on the catalyst enhance steric hindrance, favoring the formation of a single enantiomer .

Oxidation Reactions

The tertiary alcohol moiety undergoes oxidation to yield ketones under controlled conditions.

Representative Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane | 0–25°C | 3,3-Dimethyl-1,1-diphenylbutan-1-one |

| CrO₃ in acetic acid | Acetic acid | 50–60°C | Same as above |

Note: Oxidation typically preserves the stereochemical integrity of the amino group due to the stability of the tertiary alcohol intermediate .

Reduction Reactions

The amino group participates in reductive amination or hydrogenation processes.

Substitution Reactions

The amino group acts as a nucleophile in alkylation or acylation reactions:

Selected Derivatives

| Reagent | Product Class | Application |

|---|---|---|

| Alkyl halides | N-Alkyl derivatives | Chiral ligands for transition metals |

| Acyl chlorides | N-Acyl derivatives | Prodrug formulations |

Stereochemical Influence on Reactivity

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Catalytic Efficiency | Higher ee in Diels–Alder reactions | Lower ee |

| Solubility | Soluble in acetone, DCM | Similar profile |

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Chemistry

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is primarily utilized as a chiral building block in asymmetric synthesis. It serves as a ligand in catalytic reactions due to its ability to form stable complexes with metal ions.

| Application | Description |

|---|---|

| Chiral Building Block | Essential for synthesizing other chiral compounds. |

| Ligand in Catalysis | Facilitates various catalytic reactions through coordination with metals. |

Biology

In biological research, this compound is investigated for its role as a biochemical probe . It helps in studying enzyme mechanisms and protein-ligand interactions by selectively binding to specific molecular targets.

| Application | Description |

|---|---|

| Enzyme Mechanism Studies | Used to elucidate the function of enzymes by inhibiting or activating them. |

| Protein-Ligand Interactions | Aids in understanding how proteins interact with ligands at the molecular level. |

Medicine

The pharmacological properties of this compound are being explored for potential therapeutic effects in neurological disorders. Its ability to modulate enzyme activity suggests possible applications in drug development.

| Application | Description |

|---|---|

| Neurological Disorders | Potential therapeutic agent for conditions like Alzheimer's and Parkinson's disease. |

| Drug Development | Investigated for its efficacy as an active pharmaceutical ingredient (API). |

Industry

In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. It acts as an intermediate in producing various active pharmaceutical ingredients (APIs).

| Application | Description |

|---|---|

| Fine Chemical Synthesis | Integral in creating specialized chemical products for various industries. |

| Pharmaceutical Intermediate | Serves as a precursor for developing new drugs and therapeutic agents. |

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The results indicated high enantioselectivity and yield, showcasing its utility in producing chiral compounds critical for pharmaceutical applications.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic pathways using this compound revealed that it could effectively modulate enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders.

Mecanismo De Acción

The mechanism of action of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by fitting into their active sites, thereby influencing biochemical pathways and physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

®-(+)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol: The enantiomer of the compound with different stereochemistry.

2-Amino-2-phenyl-1-propanol: A structurally similar compound with one phenyl group and a primary alcohol.

2-Amino-1,1-diphenyl-1-propanol: A compound with a similar backbone but different substitution pattern.

Uniqueness

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities. Its tertiary alcohol and amino groups provide versatile reactivity, making it valuable in various synthetic and research applications.

Actividad Biológica

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol, also known as a β-amino alcohol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 269.39 g/mol

- CAS Number : 144054-70-6

- Purity : >98.0% (HPLC)

The biological activity of this compound can be attributed to its ability to act as an organocatalyst in various chemical reactions. It has been shown to facilitate highly enantioselective reactions, which are crucial in synthesizing pharmaceuticals, including antiviral agents like oseltamivir .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

These findings suggest that the compound may inhibit bacterial growth effectively and could be a candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. Studies have indicated that it can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum with MIC values ranging from 0.0048 to 0.039 mg/mL .

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of several β-amino alcohols, including this compound. The study involved testing against various pathogens and analyzing structural activity relationships (SAR). The results highlighted that modifications in the phenyl ring structure significantly influenced antimicrobial potency .

Synthesis and Application in Drug Development

Another significant application of this compound is in drug synthesis. A notable case involved its use as a catalyst in the synthesis of oseltamivir intermediates, showcasing its utility in pharmaceutical chemistry . The compound's ability to enhance reaction selectivity has made it a valuable tool in creating complex drug molecules.

Propiedades

IUPAC Name |

(2S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIHDWNOPKIOCK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438301 | |

| Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144054-70-6 | |

| Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.